![molecular formula C6H12ClNS B2825526 2-Thia-5-azabicyclo[4.2.0]octane hydrochloride CAS No. 1955554-05-8](/img/structure/B2825526.png)

2-Thia-5-azabicyclo[4.2.0]octane hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

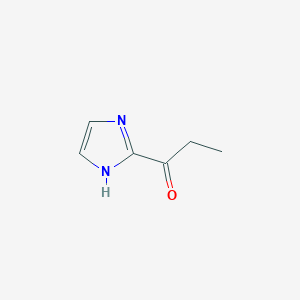

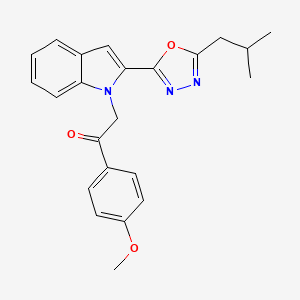

“2-Thia-5-azabicyclo[4.2.0]octane hydrochloride” is an organic compound with the CAS Number: 1955554-05-8 . It has a molecular weight of 165.69 . The compound appears as a powder and is typically stored at room temperature .

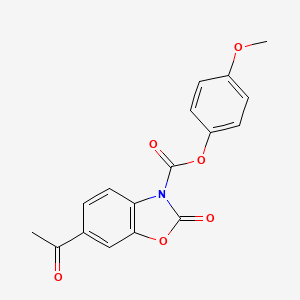

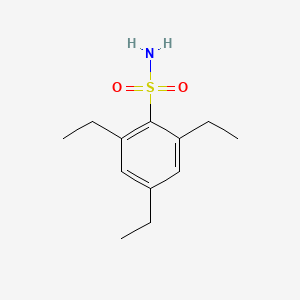

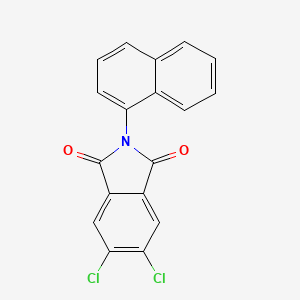

Molecular Structure Analysis

The IUPAC name for this compound is 2-thia-5-azabicyclo [4.2.0]octane hydrochloride . The InChI code is 1S/C6H11NS.ClH/c1-2-6-5(1)7-3-4-8-6;/h5-7H,1-4H2;1H . The SMILES representation is C1CC2C1NCCS2.Cl .Physical and Chemical Properties Analysis

The compound is a powder and is typically stored at room temperature . The molecular weight of the compound is 165.69 .Scientific Research Applications

Antipsychotic-like Activity

A study on the muscarinic receptor ligand (5R,6R)6-(3-propylthio-1,2,5-thiadiazol-4-yl)-1-azabicyclo[3.2.1]octane (PTAC) demonstrated its potent affinity for central muscarinic receptors and exhibited antipsychotic-like activity without significant affinity for dopamine receptors. This suggests its potential application in treating schizophrenia (Bymaster et al., 1998).

Antibacterial Efficacy

Research on cefazedone, a derivative of 2-Thia-5-azabicyclo[4.2.0]octane, highlighted its good tolerance in intravenous administration to patients, without significant adverse effects on renal function or blood counts, showcasing its application in antibacterial therapy (Züllich & Sack, 1979).

Parkinsonism Improvement

PG-501, a derivative of 2-Thia-5-azabicyclo[4.2.0]octane, was evaluated in patients with Parkinsonism, where it showed effectiveness in improving tremor, suggesting its application in treating Parkinson's disease and related tremor conditions (Kosaka, 1971).

Nephrotoxicity Assessment

Investigations on the nephrotoxicity of cefazedone in combination with gentamicin compared to other antibiotics with gentamicin did not show additive effects on alanine-amino-peptidase elimination, indicating its relative safety in renal function (Mondorf, 1979).

Safety and Hazards

Properties

IUPAC Name |

2-thia-5-azabicyclo[4.2.0]octane;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NS.ClH/c1-2-6-5(1)7-3-4-8-6;/h5-7H,1-4H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYOGCBMLDARCMQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C1NCCS2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 2-[4-(4-methoxyphenyl)-1-oxo-2(1H)-phthalazinyl]acetate](/img/structure/B2825447.png)

![2-[1-(Furan-2-ylmethyl)-2,6-dimethylpyridin-4-ylidene]indene-1,3-dione](/img/structure/B2825450.png)

![N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,4-dimethoxybenzamide](/img/structure/B2825454.png)

![2,3,4,5,6-pentamethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2825457.png)

![7-[3-[4-(2,5-dimethylphenyl)piperazin-1-yl]-3-oxopropyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/no-structure.png)

![methyl 2-[[4-(4-methylpiperidin-1-yl)sulfonylbenzoyl]amino]-6-propyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2825462.png)

![4-methyl-1-(4-methylphenyl)-1H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B2825464.png)